tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
tert-Butyl 8-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound can be used in the production of various chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound features a hydroxyl group instead of the carboxylate group, which can lead to different chemical and biological properties.
8-propyl-8-azabicyclo[3.2.1]octan-3-ol: This compound has a propyl group, which can affect its reactivity and interactions.
rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane: This compound includes a tolyl group, providing different steric and electronic effects.
These comparisons highlight the uniqueness of tert-Butyl 8-azabicyclo[32
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 8-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-6-9-4-5-10(7-8)13-9/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
PNZYCWNODZVYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCC(C1)N2 |
Origin of Product |
United States |
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